Functional Antagonism in Human Skin: Deschlorocetirizine is Completely Inactive
In a randomized, double-blind, crossover study in healthy volunteers, deschlorocetirizine (administered as 2.5 mg UCB 28557) produced no measurable inhibition of histamine-induced wheal and flare responses at any time point, in stark contrast to cetirizine and levocetirizine which demonstrated robust and sustained activity [1].
| Evidence Dimension | Maximum inhibition of histamine-induced wheal response |
|---|---|
| Target Compound Data | 0% |
| Comparator Or Baseline | Cetirizine (5.0 mg): 79.5%; Levocetirizine (2.5 mg): 83.8% |
| Quantified Difference | Complete lack of functional antagonism versus >79% inhibition for active comparators |
| Conditions | Human healthy volunteers (n=18), single oral dose, histamine-induced cutaneous wheal and flare model, assessment over 32 hours |
Why This Matters
This functional data definitively proves that deschlorocetirizine is not a viable alternative to cetirizine or levocetirizine for any experiment requiring H1 antagonism, informing both compound selection and impurity control decisions.
- [1] Devalia, J. L., De Vos, C., Hanotte, F., & Baltes, E. (2001). A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. Allergy, 56(1), 50-57. View Source
